molecular formula C20H15FN4O B2817990 4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1019163-56-4

4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B2817990
CAS No.: 1019163-56-4
M. Wt: 346.365
InChI Key: LCWHEHDLXYFWLI-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a fluorinated pyrazolopyrazine derivative characterized by a carbaldehyde group at position 3, a 4-methylphenyl substituent at position 2, and a 3-fluorophenylamino moiety at position 4. This compound is structurally related to pyrazolopyrazine and pyrazolopyrimidine scaffolds, which are widely explored in medicinal chemistry for their biological activities, including kinase inhibition and antimicrobial properties . The fluorine atom and carbaldehyde group are critical for modulating electronic properties and enabling further derivatization, respectively.

Properties

IUPAC Name

4-(3-fluoroanilino)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c1-13-5-7-14(8-6-13)18-17(12-26)19-20(22-9-10-25(19)24-18)23-16-4-2-3-15(21)11-16/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWHEHDLXYFWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the fluorophenyl and methylphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbaldehyde group via oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents (Positions) Molecular Weight Key Functional Groups
4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde (Target) Pyrazolo[1,5-a]pyrazine 4-(3-Fluorophenyl)amino, 2-(4-methylphenyl), 3-CHO Not specified* Carbaldehyde, Fluorophenyl, Amine
4-Chloro-2-(4-methylphenyl)pyrazolo-[1,5-a]pyrazine-3-carbaldehyde () Pyrazolo[1,5-a]pyrazine 4-Cl, 2-(4-methylphenyl), 3-CHO 271.7 Carbaldehyde, Chlorine
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 3-(2,4-DCl), 5-(4-F), 2-Me, 7-CF3 Not specified* Trifluoromethyl, Dichlorophenyl
Tosylate-DPA-714 () Pyrazolo[1,5-a]pyrimidine 2-(4-sulfonylethoxyphenyl), 5,7-Me, 3-(diethylacetamide) 550.67 Sulfonyloxy, Diethylamide

Key Observations :

  • Core Structure: The target compound and share a pyrazolo[1,5-a]pyrazine core, whereas and feature pyrazolo[1,5-a]pyrimidine.
  • Substituent Effects: Fluorine vs. Carbaldehyde Group: Present in both the target and , this group enables Schiff base formation or hydrazone derivatization, a common strategy in prodrug design . Trifluoromethyl (): Introduces high lipophilicity and metabolic stability but may increase steric bulk compared to the target’s methylphenyl group .

Key Insights :

  • The target’s 3-fluorophenylamino group may mimic the role of fluorine in ’s PI3Kδ inhibitors, where fluorine optimizes binding pocket interactions .
  • The carbaldehyde in the target contrasts with ’s trifluoromethyl group, suggesting divergent applications: the former for covalent inhibition and the latter for direct cytotoxic effects .

Biological Activity

The compound 4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS Number: 1019163-56-4) is a pyrazolo derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H15_{15}FN4_{4}O
  • Molecular Weight : 346.4 g/mol
  • Structure : The compound features a pyrazolo framework with a fluorophenyl and methylphenyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including our compound of interest. In vitro evaluations have shown significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : It effectively inhibited biofilm formation, which is crucial in treating persistent infections.

Anticancer Activity

The anticancer potential of pyrazolo compounds has been explored extensively:

  • Cell Line Studies : In vitro assays demonstrated that derivatives similar to our target compound showed IC50_{50} values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
  • Mechanism of Action : Studies suggested that these compounds might act as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism was supported by docking simulations that indicated favorable binding at the colchicine site on tubulin .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolo derivatives are also notable:

  • Cytokine Release Inhibition : Compounds in this class have been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in cellular models, which is a key mediator in inflammatory responses .
  • Pharmacological Profiles : The introduction of specific substituents on the pyrazolo ring can enhance anti-inflammatory activity, making these compounds promising candidates for further development in treating inflammatory diseases.

Data Summary Table

Biological ActivityAssay TypeResults
AntimicrobialMIC0.22 - 0.25 μg/mL against S. aureus
Biofilm InhibitionSignificant reduction in biofilm formation
AnticancerIC50_{50}Low micromolar range against cancer cells
MechanismInhibition of tubulin polymerization
Anti-inflammatoryCytokine ReleaseInhibition of TNF-alpha release

Case Studies

  • Antimicrobial Evaluation Study : A study published in ACS Omega reported that several pyrazole derivatives, including those structurally related to our compound, showed excellent antimicrobial activity with low MIC values and effective biofilm inhibition .
  • Anticancer Research : A comprehensive review highlighted that aminopyrazole derivatives exhibit significant anticancer properties through various mechanisms, including cell cycle arrest and apoptosis induction .
  • Inflammation Studies : Research indicated that specific modifications to the pyrazolo structure could enhance anti-inflammatory effects, suggesting pathways for developing new therapeutic agents targeting inflammatory diseases .

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